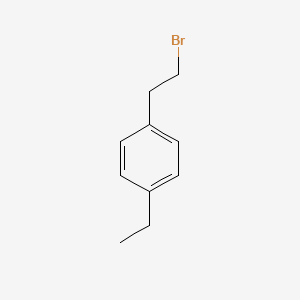

1-(2-Bromoethyl)-4-ethylbenzene

Description

BenchChem offers high-quality 1-(2-Bromoethyl)-4-ethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethyl)-4-ethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBJWFXOZYZDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600233 | |

| Record name | 1-(2-Bromoethyl)-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259818-85-4 | |

| Record name | 1-(2-Bromoethyl)-4-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259818-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Detailed Guide to the Synthesis of 1-(2-Bromoethyl)-4-ethylbenzene

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-(2-bromoethyl)-4-ethylbenzene from its precursor, 4-ethylphenethyl alcohol. The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, outlines critical safety considerations, and discusses methods for purification and characterization. The protocols described herein are designed to be self-validating, offering insights into the rationale behind experimental choices to ensure reproducibility and success for professionals in chemical research and drug development.

Introduction and Strategic Importance

1-(2-Bromoethyl)-4-ethylbenzene is a valuable chemical intermediate, serving as a versatile building block in the synthesis of more complex organic molecules.[1] Its bifunctional nature, featuring a reactive alkyl bromide and a modifiable aromatic ring, makes it a key component in the development of pharmaceuticals and specialty chemicals.[2][3] The efficient and high-yield synthesis from its corresponding alcohol, 4-ethylphenethyl alcohol, is therefore a critical process for laboratories engaged in medicinal chemistry and materials science.

This guide focuses on the use of phosphorus tribromide (PBr₃), a highly effective and common reagent for the bromination of primary and secondary alcohols.[4][5] The methodology presented is robust, scalable, and grounded in well-established principles of organic chemistry.

The Chemical Transformation: Mechanism and Rationale

The conversion of 4-ethylphenethyl alcohol to 1-(2-bromoethyl)-4-ethylbenzene is a nucleophilic substitution reaction. Because 4-ethylphenethyl alcohol is a primary alcohol, the reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[6][7][8]

The Core Challenge: The hydroxyl (-OH) group of an alcohol is a poor leaving group.[5] A direct displacement by a bromide ion is energetically unfavorable. Therefore, the primary role of the reagent, PBr₃, is to convert the hydroxyl group into an excellent leaving group.[9]

The Mechanism Unveiled:

-

Activation of the Alcohol: The reaction initiates with a nucleophilic attack by the oxygen atom of the alcohol's hydroxyl group on the electrophilic phosphorus atom of PBr₃. This step forms a protonated phosphite ester intermediate.[9]

-

Nucleophilic Attack and Displacement: A bromide ion (Br⁻), displaced in the initial step or from another PBr₃ molecule, then acts as the nucleophile. It attacks the α-carbon (the carbon bonded to the oxygen) from the backside.[8]

-

Concerted Bond Formation and Cleavage: This backside attack occurs in a concerted fashion, meaning the C-Br bond forms at the same time as the C-O bond breaks. The activated oxygen group departs as a stable phosphorus-containing species (dibromophosphinous acid, HOPBr₂).[9]

This SN2 pathway is highly efficient for primary alcohols as the α-carbon is sterically unhindered, allowing easy access for the incoming bromide nucleophile.[6]

Comprehensive Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Reagents

| Chemical Name | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Supplier/Grade |

| 4-Ethylphenethyl alcohol | C₁₀H₁₄O | 150.22 | 5.00 g | 33.28 | ≥98% |

| Phosphorus Tribromide (PBr₃) | PBr₃ | 270.69 | 3.32 g (1.15 mL) | 12.26 | ≥99% |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - | ACS Grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - | Aqueous Solution |

| Brine (Saturated NaCl) | NaCl | 58.44 | 30 mL | - | Aqueous Solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Granular |

Reaction Parameters

| Parameter | Value | Rationale |

| Temperature | 0 °C to Room Temp. | The initial addition of PBr₃ is exothermic; cooling prevents side reactions. The reaction then proceeds efficiently at ambient temperature. |

| Reaction Time | 2-3 hours | Allows for the complete conversion of the starting material. Progress can be monitored by Thin Layer Chromatography (TLC). |

| Atmosphere | Inert (Nitrogen or Argon) | PBr₃ is sensitive to moisture. An inert atmosphere prevents its decomposition and the formation of HBr gas.[10] |

| Stirring Speed | ~200 RPM | Ensures homogeneous mixing of the reactants. |

Step-by-Step Synthesis Workflow

-

Flask Preparation: Place a magnetic stir bar into a 250 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a gentle stream of nitrogen.

-

Reagent Setup: Equip the flask with a rubber septum on one neck and a nitrogen inlet adapter on the other. In a separate, dry, graduated cylinder, measure 75 mL of anhydrous diethyl ether.

-

Dissolution of Alcohol: Using a syringe, transfer the 4-ethylphenethyl alcohol (5.00 g, 33.28 mmol) into the reaction flask. Add the 75 mL of anhydrous diethyl ether to dissolve the alcohol.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with gentle stirring.

-

Addition of PBr₃: Using a dry glass syringe, slowly add the phosphorus tribromide (1.15 mL, 12.26 mmol) dropwise to the stirred solution over a period of 15-20 minutes. CAUTION: PBr₃ is corrosive and reacts violently with water.[11][12] This addition should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-3 hours.

-

Quenching: After the reaction period, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, add 20 mL of deionized water dropwise to quench the excess PBr₃. An audible hiss and some fuming may occur.

-

Workup - Phase Separation: Transfer the mixture to a separatory funnel. Add another 25 mL of diethyl ether. The layers should be separated. Drain the lower aqueous layer.

-

Workup - Neutralization: Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic byproducts, followed by 25 mL of brine to remove the bulk of dissolved water.

-

Drying: Drain the ether layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (~5 g). Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing.

-

Purification - Solvent Removal: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude 1-(2-bromoethyl)-4-ethylbenzene as an oil.

Workflow Visualization

The overall synthetic process can be visualized as a linear progression from setup to the final product.

Sources

- 1. 1-(2-Bromoethyl)-4-ethylbenzene | C10H13Br | CID 19813187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Bromoethylbenzene | 1585-07-5 [chemicalbook.com]

- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Video: Conversion of Alcohols to Alkyl Halides [jove.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemos.de [chemos.de]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 1-(2-Bromoethyl)-4-ethylbenzene for Advanced Research

This guide provides an in-depth analysis of 1-(2-Bromoethyl)-4-ethylbenzene, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will explore its chemical identity, synthesis protocols, reactivity, and applications, grounded in established scientific principles and methodologies.

Chemical Identity and Nomenclature

The compound is unequivocally identified by the IUPAC name 1-(2-Bromoethyl)-4-ethylbenzene .[1] This systematic name precisely describes its structure: a benzene ring substituted at position 1 with a 2-bromoethyl group (–CH₂CH₂Br) and at position 4 with an ethyl group (–CH₂CH₃).

For clarity and cross-referencing in research, it is essential to be familiar with its various identifiers.

| Identifier | Value | Source |

| IUPAC Name | 1-(2-Bromoethyl)-4-ethylbenzene | [1] |

| CAS Number | 259818-85-4 | [1] |

| Molecular Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.11 g/mol | [1] |

| Canonical SMILES | CCC1=CC=C(C=C1)CCBr | [1] |

| InChI Key | FWBJWFXOZYZDDZ-UHFFFAOYSA-N | [1] |

Understanding these identifiers is the first step in a self-validating research protocol, ensuring that all data and experimental results are correctly attributed to this specific molecule.

Synthesis Protocols and Mechanistic Considerations

The synthesis of 1-(2-bromoethyl)-4-ethylbenzene is not a trivial single-step reaction from ethylbenzene. It requires a multi-step approach, typically proceeding through a more stable or easily accessible intermediate. A common and logical pathway involves the generation of a styrenic intermediate followed by a regioselective addition.

Protocol: A Three-Step Synthesis from Ethylbenzene

This protocol is designed to maximize yield and purity by controlling the regioselectivity of the bromination.

Step 1: Free-Radical Bromination to (1-Bromoethyl)benzene

-

Principle: The benzylic position (the carbon atom attached to the benzene ring) is highly susceptible to free-radical halogenation due to the resonance stabilization of the resulting benzylic radical. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing side reactions.

-

Procedure:

-

Dissolve ethylbenzene in a non-polar solvent like carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide (BPO) or AIBN.

-

Reflux the mixture, typically with photochemical initiation (e.g., a sunlamp), until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction, filter off the succinimide byproduct, and remove the solvent under reduced pressure. The product is (1-bromoethyl)benzene.[2][3][4]

-

Step 2: Elimination to 4-Ethylstyrene

-

Principle: An E2 elimination reaction is employed to form an alkene. A sterically hindered, strong base like potassium tert-butoxide is ideal to promote elimination over substitution.

-

Procedure:

-

Dissolve the crude (1-bromoethyl)benzene from Step 1 in a suitable solvent like tetrahydrofuran (THF).

-

Add potassium tert-butoxide (t-BuOK) at room temperature and stir.

-

Monitor the reaction for the disappearance of the starting material.

-

Work up the reaction by quenching with water, extracting with an organic solvent, and drying. The product is 4-ethylstyrene.[2][3]

-

Step 3: Anti-Markovnikov Hydrobromination

-

Principle: To install the bromine on the terminal carbon (position 2 of the ethyl group), an anti-Markovnikov addition of HBr is required. This is achieved via a free-radical mechanism, initiated by peroxides.[2][3]

-

Procedure:

-

Dissolve the 4-ethylstyrene from Step 2 in a non-reactive solvent.

-

Add hydrogen bromide (HBr) in the presence of a peroxide initiator (ROOR).

-

Stir the reaction at an appropriate temperature until completion.

-

Purify the final product, 1-(2-bromoethyl)-4-ethylbenzene, via distillation or column chromatography.

-

Synthesis Workflow Diagram

The logical flow of this multi-step synthesis is critical for reproducibility and is visualized below.

Caption: Multi-step synthesis of 1-(2-Bromoethyl)-4-ethylbenzene.

Key Reactions and Applications in Drug Development

1-(2-Bromoethyl)-4-ethylbenzene is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile building block. Its utility stems from the reactivity of the primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The primary carbon-bromine bond is susceptible to attack by a wide range of nucleophiles, making it a valuable tool for introducing the 4-ethylphenethyl moiety into larger molecules.[5]

-

Williamson Ether Synthesis: Reaction with alkoxides or phenoxides yields ethers.[5]

-

Amine Alkylation: Reaction with primary or secondary amines produces secondary or tertiary amines, respectively. This is a fundamental transformation in the synthesis of many CNS-active drugs.[5][6]

-

Cyanide Addition: Reaction with sodium or potassium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, extending the carbon chain.

Application in Pharmacophore Construction

The 4-ethylphenethyl group can be found in various pharmacophores. Its introduction via 1-(2-bromoethyl)-4-ethylbenzene allows medicinal chemists to probe structure-activity relationships (SAR). For example, it can be used to synthesize analogs of known drugs to enhance properties like lipophilicity, metabolic stability, or receptor binding affinity.[6][7][8]

Reaction Pathway Diagram

Caption: Key nucleophilic substitution reactions.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

-

Hazards: 1-(2-Bromoethyl)-4-ethylbenzene is classified as an irritant. It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of 1-(2-Bromoethyl)-4-ethylbenzene for its practical application in a research setting. By adhering to validated protocols and safety guidelines, scientists can effectively utilize this versatile intermediate in the pursuit of novel chemical entities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19813187, 1-(2-Bromoethyl)-4-ethylbenzene. Retrieved from [Link].

-

Brainly (2019). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene. Retrieved from [Link].

-

Study.com (n.d.). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene. Retrieved from [Link].

-

Oregon State University (2020). Reaction Mechanisms. Retrieved from [Link].

-

BLOOM TECH (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Retrieved from [Link].

-

BLOOM TECH (2024). What are common reactions involving (2-Bromoethyl)benzene? Retrieved from [Link].

-

BLOOM TECH (2024). What Is (2-Bromoethyl)Benzene Used For In Industrial Applications? Retrieved from [Link].

-

BLOOM TECH (2024). Can (2-Bromoethyl)Benzene Be Used In Pharmaceutical Manufacturing? Retrieved from [Link].

-

PrepChem.com (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link].

Sources

- 1. 1-(2-Bromoethyl)-4-ethylbenzene | C10H13Br | CID 19813187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brainly.com [brainly.com]

- 3. homework.study.com [homework.study.com]

- 4. Reaction Mechanisms [sites.science.oregonstate.edu]

- 5. bloomtechz.com [bloomtechz.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 1-(2-Bromoethyl)-4-ethylbenzene: Navigating a Landscape of Limited Data

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide will therefore summarize the confirmed information for 1-(2-Bromoethyl)-4-ethylbenzene and, for contextual purposes, discuss the properties and applications of its more thoroughly documented structural isomers. This approach is intended to provide a realistic and scientifically grounded perspective for researchers interested in this and related molecules.

Core Identification of 1-(2-Bromoethyl)-4-ethylbenzene

A definitive identification of a chemical compound begins with its unique identifiers and fundamental properties. For 1-(2-Bromoethyl)-4-ethylbenzene, these are summarized below.

| Property | Value | Source |

| CAS Number | 259818-85-4 | [1] |

| Molecular Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.11 g/mol | PubChem |

Physicochemical Properties

Detailed, experimentally verified physicochemical properties for 1-(2-Bromoethyl)-4-ethylbenzene are not widely published. Based on its structure, it is expected to be a colorless to pale yellow liquid and to have low solubility in water but good solubility in common organic solvents.[1]

Synthesis of 1-(2-Bromoethyl)-4-ethylbenzene: A Postulated Pathway

A specific, peer-reviewed synthesis protocol for 1-(2-Bromoethyl)-4-ethylbenzene is not readily found in the scientific literature. However, a plausible synthetic route can be postulated based on established reactions of similar compounds. The most likely precursor for this molecule is 4-ethylstyrene. The synthesis would likely proceed via an anti-Markovnikov addition of hydrogen bromide (HBr) across the double bond of 4-ethylstyrene. This type of reaction is typically initiated by radicals, often using a peroxide initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent.

A similar reaction is documented for the synthesis of the related compound (2-bromoethyl)benzene from styrene.[2][3] In this established procedure, HBr is added to styrene in the presence of a radical initiator to yield the desired product.[2]

Postulated Synthesis Workflow:

Caption: Postulated synthesis of 1-(2-Bromoethyl)-4-ethylbenzene.

It is imperative to note that this is a theoretical pathway. Any attempt to perform this synthesis would require careful optimization of reaction conditions, including temperature, reaction time, and purification methods, and would need to be validated by analytical techniques such as NMR and mass spectrometry.

Applications in Research and Drug Development: An Extrapolation

While specific applications for 1-(2-Bromoethyl)-4-ethylbenzene are not well-documented, its structural motifs suggest potential utility as an intermediate in organic synthesis. Chemical databases suggest potential uses in the pharmaceutical, agrochemical, and dye industries, though these claims lack citation to peer-reviewed sources.[1]

The applications of the more studied isomer, (2-bromoethyl)benzene, are more clearly established. This compound serves as a building block in the synthesis of various pharmaceutical agents, including some central nervous system medications, antibiotics, and anti-inflammatory drugs.[2][4] The phenethyl group is a common pharmacophore, and the bromoethyl moiety allows for the introduction of this group into larger molecules through nucleophilic substitution reactions.[4] It is plausible that 1-(2-Bromoethyl)-4-ethylbenzene could be used in a similar capacity to introduce a 4-ethylphenethyl group, which could be of interest in medicinal chemistry for modifying the pharmacokinetic or pharmacodynamic properties of a lead compound.

Safety and Handling

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Work in a well-ventilated area or a fume hood.[6] Avoid contact with skin and eyes.[5]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

Spectroscopic Analysis

No authenticated spectroscopic data (NMR, IR, MS) for 1-(2-Bromoethyl)-4-ethylbenzene could be located in public databases. For the purpose of structural verification, researchers would need to acquire this data experimentally.

For context, the NIST Chemistry WebBook provides spectral data for the related isomer, 1-bromo-4-ethyl-benzene, which can be used as a reference for the aromatic portion of the molecule.[9][10]

Conclusion

1-(2-Bromoethyl)-4-ethylbenzene is a chemical entity for which basic identifiers are known, but for which there is a significant lack of in-depth, publicly accessible scientific data. This guide has provided the available information and has, with clear disclaimers, extrapolated potential synthetic routes and applications based on the chemistry of closely related and well-understood compounds. It is essential for any researcher working with this compound to proceed with caution, to experimentally validate its properties and reactivity, and to adhere to stringent safety protocols appropriate for a potentially hazardous and under-documented chemical. The information presented here should serve as a starting point for further investigation rather than a definitive guide to its use.

References

- Supporting Information for a scientific article.

-

Chem Service. Safety Data Sheet: (2-Bromoethyl)benzene. [Link]

-

NIST WebBook. Benzene, 1-(2-bromoethyl)-4-nitro-. [Link]

-

NIST WebBook. Benzene, 1-(2-bromoethyl)-4-nitro- (IR Spectrum). [Link]

-

PubChem. 1-Bromo-4-ethylbenzene. [Link]

-

LookChem. 1-(2-bromoethyl)-4-ethylbenzene. [Link]

-

Sinfoo. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. [Link]

-

Knowledge. What Is (2-Bromoethyl)Benzene Used For In Industrial Applications?. [Link]

-

SpectraBase. 1-Bromo-4-ethylbenzene - Optional[Vapor Phase IR] - Spectrum. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-ethyl- (Mass Spectrum). [Link]

- Google Patents.

-

PubChem. 1-Bromo-2-chloro-4-ethylbenzene. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-ethyl- (IR Spectrum). [Link]

-

PubChem. 1-Bromo-2-ethylbenzene. [Link]

-

SpectraBase. 1-(2-Bromoethyl)-4-nitrobenzene - Optional[1H NMR] - Spectrum. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-ethyl-. [Link]

- Google Patents. Method for preparing beta-bromine ethylbenzene.

- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google P

-

European Patent Office. CATALYSED ACYLATION OF ALKYLATED BENZENE DERIVATIVES. [Link]

Sources

- 1. Cas 259818-85-4,1-(2-bromoethyl)-4-ethylbenzene | lookchem [lookchem.com]

- 2. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 3. CN101255093A - Method for preparing beta-bromine ethylbenzene - Google Patents [patents.google.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Bromoethylbenzene | 1585-07-5 [chemicalbook.com]

- 9. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

- 10. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

A Comprehensive Spectroscopic and Analytical Guide to 1-Bromo-4-ethylbenzene

A Note on Chemical Specificity: Initial searches for "1-(2-Bromoethyl)-4-ethylbenzene" did not yield sufficient public spectroscopic data to construct a comprehensive technical guide. However, a closely related and structurally similar compound, 1-Bromo-4-ethylbenzene (CAS 1585-07-5), is extensively characterized. This guide will therefore focus on the latter, providing an in-depth analysis of its spectroscopic properties for researchers and drug development professionals.

Introduction

1-Bromo-4-ethylbenzene is a halogenated aromatic hydrocarbon that serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its utility stems from the presence of a bromine atom on the benzene ring, which can be readily functionalized through various cross-coupling reactions, and an ethyl group that influences its electronic properties and steric interactions.[2] Accurate and unambiguous characterization of this compound is paramount for its effective use in multi-step syntheses, and this is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][5][6][7] This guide provides a detailed analysis of the expected spectroscopic data for 1-Bromo-4-ethylbenzene and outlines the experimental protocols for their acquisition.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 1-Bromo-4-ethylbenzene dictates its spectroscopic signature. The key structural features are the para-substituted benzene ring, the ethyl group (with its methyl and methylene protons and carbons), and the bromine atom.

Caption: Molecular structure of 1-Bromo-4-ethylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-Bromo-4-ethylbenzene, both ¹H and ¹³C NMR provide unambiguous information about its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Bromo-4-ethylbenzene is characterized by signals corresponding to the aromatic protons and the protons of the ethyl group. The para-substitution pattern of the aromatic ring leads to a distinct splitting pattern for the aromatic protons.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.36 | Doublet | 2H | Aromatic protons ortho to Bromine |

| ~7.03 | Doublet | 2H | Aromatic protons ortho to Ethyl group |

| ~2.56 | Quartet | 2H | Methylene protons (-CH₂) |

| ~1.19 | Triplet | 3H | Methyl protons (-CH₃) |

Interpretation:

-

Aromatic Protons: The two sets of aromatic protons appear as doublets due to coupling with their ortho neighbors. The protons closer to the electron-withdrawing bromine atom are deshielded and appear at a higher chemical shift (~7.36 ppm) compared to the protons closer to the electron-donating ethyl group (~7.03 ppm).

-

Ethyl Group Protons: The methylene protons (-CH₂) appear as a quartet due to coupling with the three neighboring methyl protons. Conversely, the methyl protons (-CH₃) appear as a triplet due to coupling with the two neighboring methylene protons. This characteristic quartet-triplet pattern is a hallmark of an ethyl group.

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~143.5 | Quaternary aromatic carbon attached to the ethyl group |

| ~131.5 | Aromatic CH carbons ortho to the bromine atom |

| ~129.9 | Aromatic CH carbons ortho to the ethyl group |

| ~120.0 | Quaternary aromatic carbon attached to the bromine atom |

| ~28.4 | Methylene carbon (-CH₂) |

| ~15.5 | Methyl carbon (-CH₃) |

Interpretation:

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the symmetry of the para-substituted ring. The carbon atom bearing the bromine atom (C-Br) is shielded by the "heavy atom effect" of bromine, but this is counteracted by bromine's electronegativity, resulting in a signal around 120.0 ppm. The carbon atom bearing the ethyl group (C-Et) is deshielded and appears at a lower field (~143.5 ppm). The two sets of protonated aromatic carbons are also chemically non-equivalent.

-

Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group are observed in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromo-4-ethylbenzene in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the range of expected proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and reference them to the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[8]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2970-2850 | Strong | Aliphatic C-H stretch (from ethyl group) |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretching vibrations |

| ~1070 | Strong | C-Br stretch |

| ~820 | Strong | Para-disubstituted C-H out-of-plane bending |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the benzene ring and the ethyl group.

-

The characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

-

A strong absorption band around 820 cm⁻¹ is a key indicator of 1,4- (para) disubstitution on a benzene ring.

-

The C-Br stretch is typically observed in the fingerprint region.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum.

-

Sample Application: Place a small drop of liquid 1-Bromo-4-ethylbenzene directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7]

Expected Mass Spectrometric Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 184/186 | High | Molecular ion peak (M⁺, M+2⁺) |

| 169/171 | High | [M-CH₃]⁺ |

| 105 | Very High | [M-Br]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Interpretation:

-

Molecular Ion Peak: The most informative feature is the molecular ion peak, which appears as a pair of peaks of almost equal intensity at m/z 184 and 186. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1 ratio). This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

-

Fragmentation Pattern: The base peak (most intense peak) is often observed at m/z 105, corresponding to the loss of the bromine radical to form the stable 4-ethylbenzyl cation. Another significant fragmentation pathway is the loss of a methyl radical from the molecular ion, leading to the fragment at m/z 169/171.

Caption: Key fragmentation pathways for 1-Bromo-4-ethylbenzene in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 1-Bromo-4-ethylbenzene in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Gas Chromatography (GC):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5).

-

The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities.

-

-

Mass Spectrometry (MS):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron ionization (EI) at 70 eV is a standard method for generating ions.

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Safety and Handling

1-Bromo-4-ethylbenzene is a combustible liquid and may cause skin and serious eye irritation.[9][10] It is important to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Store the compound in a tightly closed container in a cool, dry place away from strong oxidizing agents.[9]

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of 1-Bromo-4-ethylbenzene. Each technique offers complementary information that, when considered together, confirms the molecular structure and purity of the compound. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals utilizing this important synthetic intermediate.

References

-

PubChem. (n.d.). 1-Bromo-4-ethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Autecht. (n.d.). The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-(2-bromoethyl)-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Bromoethyl)-4-ethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-(2-bromoethyl)-4-nitro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Study.com. (n.d.). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene. Retrieved from [Link]

-

Chegg. (2021). The following two mass spectra represent 1-bromo-4-ethylbenzene and (1-bromoethyl)benzene, respectively. Retrieved from [Link]

-

PubChem. (n.d.). (1-Bromoethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-ethyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Chem Service. (2018). Safety Data Sheet: (2-Bromoethyl)benzene. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(2-bromoethyl)-4-ethylbenzene (C10H13Br). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-ethyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-bromo-4-(1,2-dibromoethyl)benzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Bromo-4-ethylbenzene | C8H9Br | CID 15313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromoethylbenzene(1585-07-5) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Bromoethylbenzene(1585-07-5) 13C NMR spectrum [chemicalbook.com]

- 7. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

- 8. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. 1-ブロモ-4-エチルベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Critical Role of Solubility in Scientific Research

An In-depth Technical Guide to the Solubility of 1-(2-Bromoethyl)-4-ethylbenzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-Bromoethyl)-4-ethylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and a robust experimental framework for determining the solubility of this compound in various organic solvents.

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 1-(2-Bromoethyl)-4-ethylbenzene, which serves as a potential intermediate in organic synthesis, understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies, and developing formulation protocols. An accurate solubility profile enables precise control over reaction kinetics, enhances yield and purity, and is fundamental for any application requiring the compound in a liquid phase.

Physicochemical Profile of 1-(2-Bromoethyl)-4-ethylbenzene

To predict the solubility of 1-(2-Bromoethyl)-4-ethylbenzene, it is essential to first understand its molecular structure and inherent physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C10H13Br | [1] |

| Molecular Weight | 213.11 g/mol | [1] |

| Appearance | Predicted to be a liquid at room temperature | Inferred from similar structures |

| Boiling Point | Not available | |

| Density | Not available | |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be high, suggesting lipophilicity | Inferred from structure |

The structure of 1-(2-Bromoethyl)-4-ethylbenzene features a nonpolar ethylbenzene core and a polar bromoethyl group. This combination suggests a nuanced solubility behavior, with a general preference for organic solvents over aqueous media. The presence of the bromine atom introduces a degree of polarity and the potential for dipole-dipole interactions.

Predicted Solubility in Common Organic Solvents

Non-Polar Solvents (e.g., Hexane, Toluene):

-

Prediction: High solubility.

-

Rationale: The ethylbenzene moiety of the molecule is nonpolar and will interact favorably with nonpolar solvents through van der Waals forces. Toluene, with its aromatic ring, is expected to be a particularly good solvent due to potential π-π stacking interactions.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane):

-

Prediction: Good to moderate solubility.

-

Rationale: These solvents possess a dipole moment that can interact with the polar C-Br bond in 1-(2-Bromoethyl)-4-ethylbenzene. The overall nonpolar character of the molecule, however, might limit complete miscibility in all proportions. A related compound, 1-bromo-4-ethylbenzene, is reported to be miscible with acetone and ether.[3]

Polar Protic Solvents (e.g., Ethanol, Methanol):

-

Prediction: Moderate to low solubility.

-

Rationale: While these solvents have a polar hydroxyl group capable of dipole-dipole interactions, the dominant intermolecular forces are hydrogen bonds. 1-(2-Bromoethyl)-4-ethylbenzene cannot act as a hydrogen bond donor and is a weak acceptor. The energetic cost of disrupting the hydrogen bonding network of the solvent may not be fully compensated by the solute-solvent interactions, leading to lower solubility compared to aprotic solvents of similar polarity.

Aqueous Solubility:

-

Prediction: Very low solubility.

-

Rationale: The large nonpolar ethylbenzene portion of the molecule makes it hydrophobic. Similar compounds like 1-bromo-4-ethylbenzene exhibit low solubility in water.[3][4]

The following table provides a template for researchers to populate with experimentally determined data.

| Solvent | Solvent Polarity | Predicted Solubility | Experimental Value (mg/mL at 25°C) |

| Hexane | Non-polar | High | |

| Toluene | Non-polar | High | |

| Dichloromethane | Polar aprotic | Good | |

| Ethyl Acetate | Polar aprotic | Good | |

| Acetone | Polar aprotic | Good | |

| Ethanol | Polar protic | Moderate | |

| Methanol | Polar protic | Moderate | |

| Water | Polar protic | Very Low |

Experimental Protocol for Solubility Determination

The following is a detailed, self-validating protocol for determining the solubility of 1-(2-Bromoethyl)-4-ethylbenzene using the isothermal shake-flask method, a widely accepted and robust technique.[5]

Materials:

-

1-(2-Bromoethyl)-4-ethylbenzene

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(2-Bromoethyl)-4-ethylbenzene to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[5]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of 1-(2-Bromoethyl)-4-ethylbenzene of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in mg/mL or mol/L at the specified temperature.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Safety and Handling

1-(2-Bromoethyl)-4-ethylbenzene should be handled with care in a well-ventilated fume hood.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[6][7] In case of exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[9][10] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][8]

Conclusion

This technical guide provides a foundational understanding of the solubility of 1-(2-Bromoethyl)-4-ethylbenzene. While quantitative data is sparse, a systematic approach based on physicochemical properties allows for reasonable predictions of its behavior in various organic solvents. The detailed experimental protocol provided herein offers a reliable method for researchers to generate the precise solubility data required for their specific applications, ensuring both scientific rigor and the advancement of their research objectives.

References

Sources

- 1. 1-(2-Bromoethyl)-4-ethylbenzene | C10H13Br | CID 19813187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-Bromoethylbenzene | 1585-07-5 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. fishersci.es [fishersci.es]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. scribd.com [scribd.com]

- 14. 1-(2-BROMO-ETHYL)-4-METHYL-BENZENE CAS#: [amp.chemicalbook.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. CAS 1973-22-4: 1-Bromo-2-ethylbenzene | CymitQuimica [cymitquimica.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 1-bromo-4-ethylbenzene [stenutz.eu]

- 19. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

Reactivity of the bromoethyl group in 1-(2-Bromoethyl)-4-ethylbenzene

An In-depth Technical Guide on the Reactivity of the Bromoethyl Group in 1-(2-Bromoethyl)-4-ethylbenzene

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

1-(2-Bromoethyl)-4-ethylbenzene is a versatile bifunctional molecule whose synthetic utility is dominated by the reactivity of its primary alkyl bromide. The bromoethyl group serves as a key electrophilic site, susceptible to a range of transformations including nucleophilic substitution, elimination, and the formation of organometallic intermediates. Understanding the factors that govern the competition between these pathways is paramount for its effective application in complex molecule synthesis. This guide provides a comprehensive analysis of the chemical behavior of the bromoethyl moiety, detailing the mechanistic underpinnings of its primary reactions, offering field-proven experimental protocols, and discussing its strategic deployment in research, particularly within the pharmaceutical and materials science sectors.

Introduction and Molecular Profile

1-(2-Bromoethyl)-4-ethylbenzene, with the molecular formula C₁₀H₁₃Br, is an aromatic compound featuring a 4-ethylphenyl core attached to a bromoethyl side chain.[1] The key to its synthetic value lies in the bromoethyl group, which behaves as a classic primary alkyl halide. The bromine atom, being highly electronegative, polarizes the adjacent carbon-bromine bond, rendering the α-carbon electrophilic and making bromine an excellent leaving group.[2] This electronic arrangement is the foundation for the diverse reactivity that makes this compound a valuable building block in organic synthesis.[3] Its applications span from the construction of pharmaceutical intermediates to the development of novel organic materials.[4]

Table 1: Physicochemical Properties of 1-(2-Bromoethyl)-4-ethylbenzene

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.11 g/mol | [1] |

| CAS Number | 259818-85-4 | [1] |

| Appearance | Expected to be a liquid | Inferred from analogs |

| Solubility | Miscible with most organic solvents; insoluble in water | [5] |

Synthesis of the Core Scaffold

The synthesis of 1-(2-bromoethyl)-4-ethylbenzene is not commonly detailed in standard literature but can be achieved through established synthetic transformations. A logical and efficient route starts from the commercially available ethylbenzene and proceeds through intermediates.[6][7]

A plausible multi-step synthesis is outlined below:

-

Friedel-Crafts Acylation: Ethylbenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 4'-ethylacetophenone.

-

Reduction: The ketone is then reduced to the corresponding alcohol, 1-(4-ethylphenyl)ethanol, using a reducing agent like sodium borohydride (NaBH₄).

-

Hydrobromination: The resulting alcohol is converted to 1-(2-bromoethyl)-4-ethylbenzene. A common method for primary alcohols is treatment with phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). An alternative route involves the anti-Markovnikov addition of HBr to 4-ethylstyrene, often initiated by peroxides.[3][7]

Core Reactivity of the Bromoethyl Group

The chemical behavior of 1-(2-bromoethyl)-4-ethylbenzene is dominated by the primary alkyl halide functionality. The principal reaction pathways are nucleophilic substitution (predominantly Sₙ2), base-induced elimination (E2), and the formation of Grignard reagents.

Caption: Primary reaction pathways of the bromoethyl group.

Nucleophilic Substitution (Sₙ2 Mechanism)

As a primary alkyl halide with an unhindered electrophilic carbon, the bromoethyl group is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[2] This pathway involves a single, concerted step where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral.[2][8]

Causality of Experimental Choices:

-

Mechanism: The Sₙ2 mechanism is favored due to the primary nature of the alkyl halide, which minimizes steric hindrance for the backside attack of the nucleophile.[9]

-

Solvent: Polar aprotic solvents like DMSO, DMF, or acetone are ideal. They solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.

-

Nucleophile: Strong, non-bulky nucleophiles such as CN⁻, N₃⁻, I⁻, or RS⁻ provide high yields.

Experimental Protocol: Synthesis of 3-(4-Ethylphenyl)propanenitrile

-

To a stirred solution of 1-(2-bromoethyl)-4-ethylbenzene (10.0 g, 46.9 mmol) in 100 mL of anhydrous acetone, add sodium cyanide (NaCN) (2.5 g, 51.0 mmol).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 12 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude nitrile product.

-

Purify by vacuum distillation to obtain 3-(4-ethylphenyl)propanenitrile.

Elimination Reactions (E2 Mechanism)

Competition between substitution and elimination is a central theme in alkyl halide chemistry.[9] For 1-(2-bromoethyl)-4-ethylbenzene, elimination to form 4-ethylstyrene can be favored by using a strong, sterically hindered base.[10][11] The E2 mechanism is a concerted process where the base abstracts a β-hydrogen at the same time the C-Br bond cleaves and a π-bond forms.[12]

Causality of Experimental Choices:

-

Base Selection: A bulky base like potassium tert-butoxide (KOtBu) is used. Its large size hinders its ability to act as a nucleophile and attack the α-carbon (Sₙ2 pathway), but it can readily abstract a less-hindered β-hydrogen, thus strongly favoring the E2 pathway.[9][11]

-

Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in entropy (two molecules form from one).[11]

Caption: Competition between Sₙ2 and E2 pathways.

Experimental Protocol: Synthesis of 4-Ethylstyrene

-

In an oven-dried, three-necked flask equipped with a magnetic stirrer and a reflux condenser, add potassium tert-butoxide (6.3 g, 56.3 mmol) to 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Slowly add a solution of 1-(2-bromoethyl)-4-ethylbenzene (10.0 g, 46.9 mmol) in 20 mL of anhydrous THF to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and quench by the slow addition of 50 mL of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to afford pure 4-ethylstyrene.

Formation of Organometallic Reagents

The bromoethyl group readily reacts with magnesium metal in an anhydrous ether solvent to form a Grignard reagent, (2-(4-ethylphenyl)ethyl)magnesium bromide.[13] This transformation inverts the polarity of the α-carbon from electrophilic to strongly nucleophilic and basic, opening a vast array of possibilities for carbon-carbon bond formation.[14][15]

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly destroyed by proton sources, including water.[14] All glassware must be oven-dried, and anhydrous solvents are mandatory.[15][16]

-

Initiation: The reaction between the alkyl halide and the magnesium surface can be slow to start due to a passivating layer of magnesium oxide.[15] A small crystal of iodine or a few drops of 1,2-dibromoethane are often used as activators.[15][17]

Caption: Workflow for Grignard reagent formation and reaction.

Experimental Protocol: Synthesis of 2-(4-Ethylphenyl)-1,1-dimethylethanol

-

Assemble an oven-dried 250 mL three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.25 g, 51.6 mmol) in the flask.

-

Add a small crystal of iodine to the flask.

-

Add 1-(2-bromoethyl)-4-ethylbenzene (10.0 g, 46.9 mmol) dissolved in 80 mL of anhydrous diethyl ether to the dropping funnel.

-

Add ~10 mL of the bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of acetone (3.0 g, 51.6 mmol) in 20 mL of anhydrous diethyl ether dropwise.

-

After addition, allow the mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the tertiary alcohol.

Distinction from Aryl Bromide Reactivity

It is critical to distinguish the reactivity of the bromoethyl group (a primary alkyl halide) from that of an aryl bromide like 1-bromo-4-ethylbenzene.[5][18] The C(sp²)-Br bond of an aryl bromide is much stronger and less susceptible to Sₙ2 or E2 reactions. Instead, aryl bromides are key substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, which are not viable pathways for the saturated bromoethyl group.[19][20][21]

Applications in Drug Development and Materials Science

The ability to easily transform the bromoethyl group makes 1-(2-bromoethyl)-4-ethylbenzene a valuable intermediate.

-

Pharmaceuticals: It serves as a precursor for introducing the 4-ethylphenethyl moiety into drug candidates. This structural motif is found in various biologically active molecules. The reactions described above allow for the attachment of this group to heterocycles, amines, and other pharmacophores.[3][4][22]

-

Materials Science: The elimination product, 4-ethylstyrene, is a monomer that can be used in polymerization to create specialty polymers with tailored thermal and mechanical properties.[4]

Spectroscopic Characterization Data

Proper characterization is essential to confirm the identity and purity of 1-(2-bromoethyl)-4-ethylbenzene and its reaction products.

Table 2: Expected Spectroscopic Data for 1-(2-Bromoethyl)-4-ethylbenzene

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group protons (triplet and quartet), aromatic protons (two doublets), and the bromoethyl protons (two triplets, -CH₂-CH₂-Br). |

| ¹³C NMR | Aromatic carbon signals, ethyl group carbon signals, and two aliphatic signals for the bromoethyl chain, with the carbon attached to bromine shifted downfield. |

| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and a characteristic C-Br stretching absorption in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.[23] |

Conclusion

The reactivity of the bromoethyl group in 1-(2-bromoethyl)-4-ethylbenzene is a classic illustration of primary alkyl halide chemistry. The molecule serves as a versatile electrophile, with the reaction outcome—substitution, elimination, or organometallic formation—being highly dependent on the choice of reagents and reaction conditions. A thorough understanding of these competing pathways allows researchers and drug development professionals to strategically utilize this compound as a robust building block for the synthesis of complex and valuable molecules.

References

- The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applic

- Buy 1-(2-bromoethyl)-4-ethynylbenzene | 2229152-32-1 | 95 - Smolecule. (URL: )

- 1-Bromo-4-ethylbenzene 1585-07-5 wiki - Guidechem. (URL: )

- 1-Bromo-4-(1-bromoethyl)benzene - Benchchem. (URL: )

- Elimin

- 1-Bromo-4-ethylbenzene - Chem-Impex. (URL: )

-

1-Bromo-4-ethylbenzene | C8H9Br | CID 15313 - PubChem. (URL: [Link])

- What are common reactions involving (2-Bromoethyl)benzene? - Knowledge - Bloom Tech. (URL: )

- Grignard Reaction. (URL: )

- Elimin

-

grignard reagents - Chemguide. (URL: [Link])

-

Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene. - Homework.Study.com. (URL: [Link])

- The Grignard Reaction. (URL: )

- Grignard Reaction - Web Pages. (URL: )

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

-

Elimination by the E2 mechanism - Chemistry LibreTexts. (URL: [Link])

-

Benzene, 1-bromo-4-ethyl- - NIST WebBook. (URL: [Link])

-

Benzene, 1-(2-bromoethyl)-4-nitro- - NIST WebBook. (URL: [Link])

- (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. (URL: )

-

8.5. Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning. (URL: [Link])

-

[FREE] Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene by dragging the - brainly.com. (URL: [Link])

-

Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - NIH. (URL: [Link])

- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - UC Santa Barbara. (URL: )

-

1-bromo-4-(1,2-dibromoethyl)benzene - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])

-

1-(2-Bromoethyl)-4-ethylbenzene | C10H13Br | CID 19813187 - PubChem. (URL: [Link])

-

1-(Bromomethyl)-4-ethylbenzene | C9H11Br | CID 12231560 - PubChem. (URL: [Link])

-

18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. (URL: [Link])

-

7.1 The Discovery of Nucleophilic Substitution Reactions - NC State University Libraries. (URL: [Link])

- An In-depth Technical Guide to the Elimination Reactions of 1-Bromo-4-ethoxy-2,2-dimethylbutane - Benchchem. (URL: )

-

Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex - New Journal of Chemistry (RSC Publishing). (URL: [Link])

- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - Wipf Group. (URL: )

- Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene - Benchchem. (URL: )

Sources

- 1. 1-(2-Bromoethyl)-4-ethylbenzene | C10H13Br | CID 19813187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bloomtechz.com [bloomtechz.com]

- 3. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. homework.study.com [homework.study.com]

- 7. brainly.com [brainly.com]

- 8. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. community.wvu.edu [community.wvu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. d.web.umkc.edu [d.web.umkc.edu]

- 18. nbinno.com [nbinno.com]

- 19. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 21. Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Buy 1-(2-bromoethyl)-4-ethynylbenzene | 2229152-32-1 | 95 [smolecule.com]

- 23. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(2-Bromoethyl)-4-ethylbenzene

This technical guide provides a comprehensive framework for the safe handling and utilization of 1-(2-Bromoethyl)-4-ethylbenzene, a key intermediate in various synthetic pathways. Designed for researchers, chemists, and drug development professionals, this document moves beyond a cursory review of a safety data sheet (SDS). Instead, it aims to instill a deep, mechanistic understanding of the compound's potential hazards and to establish self-validating protocols that ensure the highest standards of laboratory safety. By explaining the causality behind each safety precaution, this guide empowers scientists to proactively mitigate risks and foster a culture of safety and scientific integrity.

The Compound Profile: Understanding Physicochemical Properties and Reactivity

A foundational element of safe chemical handling is a thorough understanding of the substance's intrinsic properties. 1-(2-Bromoethyl)-4-ethylbenzene is a substituted aromatic hydrocarbon whose reactivity is largely defined by the alkyl bromide moiety. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to nucleophilic attack, while the bromine acts as a competent leaving group. This inherent reactivity makes it a valuable synthetic building block, but also dictates the necessary handling precautions.

Table 1: Physicochemical Properties of 1-(2-Bromoethyl)-4-ethylbenzene

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.11 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Boiling Point | 204 °C (lit.) | |

| Density | 1.343 g/mL at 25 °C (lit.) | |

| Flash Point | 63 °C (145.4 °F) - closed cup | |

| Solubility | Insoluble in water | [2] |

| Chemical Stability | Stable under normal conditions. Moisture sensitive. | [2][3] |

The compound's high boiling point and relatively high flash point indicate that at ambient laboratory temperatures, it does not pose a significant flammability risk. However, its reactivity with common laboratory reagents, such as strong bases and oxidizing agents, necessitates careful planning of reaction conditions and proper segregation during storage.[3][4]

Comprehensive Hazard Identification and Risk Assessment

A proactive approach to safety begins with a clear-eyed assessment of all potential hazards. For 1-(2-Bromoethyl)-4-ethylbenzene, these can be categorized into health, physical, and environmental risks.

Health Hazards

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on GHS classifications and available data, the following health hazards are identified:

-

Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[5] Ingestion can lead to systemic toxicity.

-

Skin Corrosion/Irritation: It is known to cause skin irritation.[1][6] Prolonged contact can lead to redness, inflammation, and discomfort. The lipophilic nature of the compound facilitates absorption through the skin.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][5][6] Direct contact with the eyes can result in significant pain, redness, and potential damage to the cornea.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][6] Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.

Physical and Chemical Hazards

-

Reactivity: The compound is incompatible with strong oxidizing agents and strong bases.[3][4] Reactions with these materials can be exothermic and may lead to the release of hazardous decomposition products.

-

Hazardous Decomposition Products: Upon thermal decomposition, it can release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[3][4]

The Hierarchy of Controls: A Multi-Layered Safety Paradigm

The most effective safety programs implement a "hierarchy of controls," which prioritizes risk mitigation strategies from most to least effective. This structured approach ensures that reliance is not placed solely on personal protective equipment (PPE).

Caption: The Hierarchy of Controls for mitigating chemical exposure risks.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All manipulations of 1-(2-Bromoethyl)-4-ethylbenzene, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is the most critical control for preventing inhalation of vapors and containing any potential spills.

-

Safety Showers and Eyewash Stations: These must be readily accessible (within a 10-second travel distance) and tested regularly. Their immediate availability is crucial for decontaminating after an accidental exposure.

Administrative Controls: Standardizing Safe Practices

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins. This SOP should cover all aspects of handling, from receipt to disposal.

-

Designated Work Areas: Clearly label and designate specific areas within the lab for handling this compound to prevent cross-contamination.

-

Training: All personnel must be thoroughly trained on the specific hazards of 1-(2-Bromoethyl)-4-ethylbenzene and the procedures outlined in the SOP. This training must be documented.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with reactions under pressure.

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are commonly used, but it is imperative to consult the glove manufacturer's compatibility data for breakthrough time and permeation rate. For prolonged operations, consider double-gloving.

-

Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required. A chemically resistant apron is recommended for added protection during transfers.

Self-Validating Experimental Workflow: Nucleophilic Substitution

The following protocol for a generic nucleophilic substitution reaction illustrates how safety is integrated into every step, creating a self-validating system where the correct scientific procedure is also the safest one.

Caption: An integrated safety workflow for a nucleophilic substitution reaction.

Detailed Step-by-Step Methodology

-

Pre-Operation Setup & Verification:

-

Causality: Before introducing any chemicals, verifying the functionality of the primary engineering control (fume hood) is paramount. Assembling all necessary equipment and materials beforehand minimizes movement and potential for error during the procedure.

-

-

Reagent Handling and Transfer:

-

Causality: Weighing and transferring the liquid 1-(2-Bromoethyl)-4-ethylbenzene inside the fume hood contains any vapors. Using a syringe or cannula for transfer is a precise method that significantly reduces the risk of spills and drips compared to pouring.

-

-

Reaction Execution and Monitoring:

-

Causality: Nucleophilic substitution reactions can be exothermic. The controlled, dropwise addition of the electrophile allows for effective heat dissipation, preventing a runaway reaction. Continuous monitoring ensures that any deviations from the expected course can be addressed immediately.

-

-

Reaction Quenching and Aqueous Workup:

-

Causality: Quenching is often exothermic and may produce gas. Performing this step slowly within the fume hood contains any splashes or vapors. Frequent venting of the separatory funnel during extraction is critical to prevent pressure buildup from volatile solvents.

-

-

Post-Reaction Decontamination and Waste Disposal:

-

Causality: Proper waste segregation is crucial for environmental safety and regulatory compliance. Halogenated organic waste must be collected separately. Rinsing glassware with a suitable solvent immediately after use prevents the drying of residues and simplifies cleaning.

-

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

-

Spill Response:

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

-

For large spills, evacuate the immediate area, alert personnel, and contact your institution's Environmental Health & Safety (EHS) department.

-

Storage and Waste Management

-

Storage: Store 1-(2-Bromoethyl)-4-ethylbenzene in a tightly closed container in a cool, dry, and well-ventilated area designated for reactive chemicals.[3][4][5] Keep it away from strong oxidizing agents and bases.

-

Disposal: All waste containing this compound must be disposed of as hazardous waste.[5] Follow all local, state, and federal regulations. Never pour chemical waste down the drain.

Conclusion